molecular formula C16H12O6 B564487 Diosmetin-d3 CAS No. 1189728-54-8

Diosmetin-d3

Cat. No. B564487
M. Wt: 303.284
InChI Key: MBNGWHIJMBWFHU-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diosmetin-d3 is an internal standard for the quantification of diosmetin . Diosmetin is a flavonoid found in citrus fruits and has diverse biological activities . It inhibits the cytochrome P450 (CYP) isoforms CYP1A1 and CYP1B1 . Diosmetin also prevents increases in erythrocyte reactive oxygen species (ROS) and malondialdehyde (MDA) levels .


Synthesis Analysis

Diosmetin-d3 can be synthesized using a self-microemulsifying drug delivery system (SMEDDS) to overcome its poor water solubility and permeability . The liquid SMEDDS is prepared using Capmul® MCM C8 EP/NF, Cremophor EL, and PEG 400 as excipients . Then, electrospray technology is used to solidify the liquid SMEDDS and prepare solid SMEDDS for inhibiting crystallization .


Molecular Structure Analysis

The molecular formula of Diosmetin-d3 is C16 2H3 H9 O6 . The molecular weight is 303.28 . The structure of Diosmetin-d3 is amorphous when encapsulated by a matrix .


Chemical Reactions Analysis

Diosmetin-d3 is converted into Diosmetin-3-O-glucuronide, a major circulating metabolite of diosmetin, in plasma and urine .


Physical And Chemical Properties Analysis

Diosmetin-d3 is a functional compound with poor water solubility, bad permeability, and crystal form . The particle size of solid SMEDDS (194±5 nm) is much bigger than that of liquid SMEDDS (25±1 nm) .

Scientific Research Applications

  • Type 2 Diabetes Mellitus Treatment : Diosmetin has shown promise in treating Type 2 Diabetes Mellitus (T2DM). In a study on diabetic mice, Diosmetin treatment significantly decreased blood glucose levels and increased serum insulin concentrations. It modulated glucose metabolism by up-regulating IRS/PI3K/AKT signaling pathway, promoting glycogen synthesis and GLUT4 translocation. It also reshaped the gut microbiota, suppressing the ratio of Firmicutes/Bacteroidetes and increasing the richness of Corynebacterium glutamicum (C. glu) (Xiaobao Gong et al., 2021).

  • Cancer Treatment : Diosmetin has demonstrated antitumor activity against liver cancer cells. It triggers cell apoptosis in HepG2 cells by activating the p53 signaling pathway and inhibiting the NF-κB cell survival pathway through downregulation of the Notch3 receptor (J. Qiao et al., 2016). Additionally, Diosmetin suppresses prostate cancer cell proliferation through the induction of apoptosis and cell cycle arrest (C. Oak et al., 2018).

  • Drug Interaction Potential : Diosmetin can interact with various cytochrome P450 enzymes, showing strong inhibition of CYP1A2 and moderate inhibition of CYP2C8, CYP2C9, CYP2C19, and CYP2E1. This suggests potential drug-drug interactions when co-administered with drugs metabolized by these enzymes (Jun-Jun Chen et al., 2017).

  • Acute Lung Injury Treatment : Diosmetin has shown efficacy in treating lipopolysaccharide-induced acute lung injury. It activates the Nrf2 pathway and inhibits the NLRP3 inflammasome, providing hope for its application as a therapeutic drug for acute lung injury (Qinmei Liu et al., 2017).

  • Renal Carcinoma Treatment : In renal carcinoma cells, Diosmetin induces apoptosis by reducing AKT phosphorylation through p53 upregulation (M. Qiu et al., 2020).

  • Hepatocellular Carcinoma Treatment : Diosmetin inhibits growth and proliferation in hepatocellular carcinoma by regulating the cell cycle and lipid metabolism pathway (Lianhong Pan et al., 2021).

  • Metabolic Syndrome and Cardiovascular Health : Diosmetin attenuates metabolic syndrome and left ventricular alterations, potentially via suppression of the angiotensin II/AT1 receptor/gp91phox/p-NF-κB protein expression pathway (Sariya Meephat et al., 2021).

  • Atopic Dermatitis Treatment : Diosmetin and its glycoside, Diosmin, improve atopic dermatitis-like lesions, suggesting their potential as therapeutic agents for cutaneous inflammatory diseases (Sang-a Park et al., 2020).

Safety And Hazards

Diosmetin-d3 is not for human or veterinary use . It is a controlled product and may require documentation to meet relevant regulations .

properties

IUPAC Name

5,7-dihydroxy-2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-7,17-19H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNGWHIJMBWFHU-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675866
Record name 5,7-Dihydroxy-2-{3-hydroxy-4-[(~2~H_3_)methyloxy]phenyl}-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diosmetin-d3

CAS RN

1189728-54-8
Record name 5,7-Dihydroxy-2-{3-hydroxy-4-[(~2~H_3_)methyloxy]phenyl}-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
D Sitnikov - 2020 - spectrum.library.concordia.ca
Development of Methods for Global and Targeted Metabolomics Analysis of Biological Fluids Dmitri Sitnikov, Ph.D. Concordia University, 2021 Protein precipitation with organic …
Number of citations: 0 spectrum.library.concordia.ca

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